2-[(1,3-benzodioxol-5-ylmethyl)amino]-3-{(Z)-[4-oxo-3-(1-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one
Description
The compound (5Z)-5-[(2-{[(2H-1,3-BENZODIOXOL-5-YL)METHYL]AMINO}-4-OXO-4H-PYRIDO[1,2-A]PYRIMIDIN-3-YL)METHYLIDENE]-3-(1-PHENYLETHYL)-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE is a complex organic molecule with potential applications in various scientific fields. This compound features a unique structure that includes a benzodioxole ring, a pyrido[1,2-a]pyrimidine core, and a thiazolidinone moiety, making it a subject of interest for researchers in chemistry, biology, and medicine.
Properties
Molecular Formula |
C28H22N4O4S2 |
|---|---|
Molecular Weight |
542.6 g/mol |
IUPAC Name |
(5Z)-5-[[2-(1,3-benzodioxol-5-ylmethylamino)-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-3-(1-phenylethyl)-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C28H22N4O4S2/c1-17(19-7-3-2-4-8-19)32-27(34)23(38-28(32)37)14-20-25(30-24-9-5-6-12-31(24)26(20)33)29-15-18-10-11-21-22(13-18)36-16-35-21/h2-14,17,29H,15-16H2,1H3/b23-14- |
InChI Key |
NWVUAQAIZVFXHU-UCQKPKSFSA-N |
Isomeric SMILES |
CC(C1=CC=CC=C1)N2C(=O)/C(=C/C3=C(N=C4C=CC=CN4C3=O)NCC5=CC6=C(C=C5)OCO6)/SC2=S |
Canonical SMILES |
CC(C1=CC=CC=C1)N2C(=O)C(=CC3=C(N=C4C=CC=CN4C3=O)NCC5=CC6=C(C=C5)OCO6)SC2=S |
Origin of Product |
United States |
Preparation Methods
The synthesis of (5Z)-5-[(2-{[(2H-1,3-BENZODIOXOL-5-YL)METHYL]AMINO}-4-OXO-4H-PYRIDO[1,2-A]PYRIMIDIN-3-YL)METHYLIDENE]-3-(1-PHENYLETHYL)-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE involves multiple steps, including the formation of the benzodioxole ring, the pyrido[1,2-a]pyrimidine core, and the thiazolidinone moiety. The reaction conditions typically require specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high purity and yield. Industrial production methods may involve optimizing these conditions for large-scale synthesis, ensuring cost-effectiveness and scalability.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Reduction: Reduction reactions can be facilitated by specific reducing agents under controlled conditions.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common reagents and conditions used in these reactions include oxidizing agents like water radical cations, reducing agents, and specific catalysts. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
(5Z)-5-[(2-{[(2H-1,3-BENZODIOXOL-5-YL)METHYL]AMINO}-4-OXO-4H-PYRIDO[1,2-A]PYRIMIDIN-3-YL)METHYLIDENE]-3-(1-PHENYLETHYL)-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE has several scientific research applications:
Chemistry: It is used in studying complex chemical reactions and mechanisms, providing insights into reaction dynamics and product formation.
Biology: The compound’s unique structure makes it a potential candidate for studying biological interactions and pathways.
Medicine: It may have therapeutic potential, particularly in drug development and design, due to its complex structure and potential biological activity.
Industry: The compound can be used in various industrial applications, including the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. The exact mechanism can vary depending on the application, but it generally involves binding to target molecules and modulating their activity. This can lead to changes in cellular processes, biochemical pathways, and overall biological effects.
Comparison with Similar Compounds
Similar compounds to (5Z)-5-[(2-{[(2H-1,3-BENZODIOXOL-5-YL)METHYL]AMINO}-4-OXO-4H-PYRIDO[1,2-A]PYRIMIDIN-3-YL)METHYLIDENE]-3-(1-PHENYLETHYL)-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE include various aniline derivatives and compounds with similar ring structures . These compounds share some structural features but differ in their specific functional groups and overall molecular architecture. The uniqueness of this compound lies in its combination of the benzodioxole ring, pyrido[1,2-a]pyrimidine core, and thiazolidinone moiety, which confer distinct chemical and biological properties.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
